2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
Overview
Description
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13BrN4O3S and its molecular weight is 397.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.98917 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Researchers have explored the synthesis and antimicrobial activity of novel compounds related to 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. For instance, Fahim and Ismael (2019) investigated the reactivity of certain acetamide derivatives towards nitrogen-based nucleophiles, resulting in compounds with good antimicrobial activity. These findings highlight the potential of such compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Cyclization and Synthesis of Heterocycles
The cyclization of acetamides has been studied for the synthesis of pyridin-2(1H)-ones, which are important heterocycles. Savchenko et al. (2020) described a method for converting acetamides into pyridin-2(1H)-ones, showcasing the versatility of such compounds in synthesizing valuable heterocyclic structures (Savchenko et al., 2020).
Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives
The antimicrobial profile of newer Schiff bases and thiazolidinone derivatives has been examined, indicating that these compounds, derived from similar chemical structures, exhibit significant antibacterial and antifungal activities. This research suggests the potential of such compounds in antimicrobial applications (Fuloria et al., 2014).
Insecticidal Assessment
The potential of these compounds as insecticidal agents has also been assessed. Fadda et al. (2017) explored the synthesis of various heterocycles for evaluating their insecticidal effectiveness against the cotton leafworm, highlighting the application of such compounds in agricultural pest management (Fadda et al., 2017).
Cascade Reactions for Heterocycles Synthesis
Cascade reactions involving thioureido-acetamides have been utilized for the efficient synthesis of various heterocycles, demonstrating the utility of acetamide derivatives in one-pot synthesis processes for creating complex heterocyclic structures with excellent atom economy (Schmeyers & Kaupp, 2002).
Properties
IUPAC Name |
2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O3S/c1-2-3-12-17-18-13(23-12)16-11(20)7-19-9-5-4-8(15)6-10(9)22-14(19)21/h4-6H,2-3,7H2,1H3,(H,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNVTLIFMKBDRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.